![molecular formula C19H13ClN4O B5778090 4-chloro-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B5778090.png)
4-chloro-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide typically involves the condensation of 2-phenylimidazo[1,2-a]pyrimidine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Hydrolysis of the Benzamide Group
The benzamide moiety undergoes hydrolysis under acidic or basic conditions. The chloro substituent at the para position enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.
Reaction Conditions | Products | Catalysts/Agents |
---|---|---|
Acidic (HCl, H₂SO₄, reflux) | 4-chlorobenzoic acid + 2-phenylimidazo[1,2-a]pyrimidin-3-amine | H⁺ ions |
Basic (NaOH, KOH, aqueous ethanol) | 4-chlorobenzoate salt + 2-phenylimidazo[1,2-a]pyrimidin-3-amine | OH⁻ ions |
Mechanism :
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Acidic hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, followed by water nucleophilic attack.
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Basic hydrolysis : Direct nucleophilic acyl substitution by hydroxide ions.
Nucleophilic Substitution at the Chloro Substituent
The para-chloro group is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. Electron-rich nucleophiles (e.g., amines, alkoxides) displace the chloride ion, particularly under catalytic or high-temperature conditions.
Key Factors :
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Activation by electron-withdrawing groups (imidazo[1,2-a]pyrimidine ring) enhances NAS reactivity.
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Steric hindrance from the adjacent benzamide group may reduce reaction rates.
Electrophilic Substitution on the Imidazo[1,2-a]pyrimidine Ring
The heterocyclic ring undergoes electrophilic substitution at positions activated by nitrogen lone pairs. Common reactions include nitration, sulfonation, and halogenation.
Reaction | Conditions | Position | Product |
---|---|---|---|
Nitration | HNO₃, H₂SO₄, 0–5°C | C-5 or C-7 | Nitro derivatives |
Bromination | Br₂, FeBr₃, CHCl₃ | C-5 | 5-bromo-substituted analog |
Regioselectivity :
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Electron-donating effects of the pyrimidine nitrogen direct electrophiles to C-5 and C-7 positions.
Condensation Reactions
The primary amine in the imidazo[1,2-a]pyrimidin-3-amine precursor (post-hydrolysis) can condense with aldehydes or ketones to form Schiff bases. For example:
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Reaction with thiophene-2-carbaldehyde yields (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine .
Metal-Catalyzed Cross-Coupling
The chloro group participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) for aryl-aryl bond formation:
Reagents | Conditions | Product |
---|---|---|
Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | Biphenyl derivative |
Redox Reactions
The imidazo[1,2-a]pyrimidine ring is resistant to reduction, but the benzamide carbonyl can be reduced to a benzyl alcohol derivative using LiAlH₄ or NaBH₄/I₂.
Scientific Research Applications
4-chloro-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-{6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
- 4-methoxy-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
- 4-bromo-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
Uniqueness
4-chloro-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity . The compound’s structure allows for various chemical modifications, making it a versatile scaffold for drug development and other applications .
Biological Activity
4-chloro-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by various studies and data.
- Molecular Formula : C19H13ClN4O
- Molecular Weight : 348.790 g/mol
- CAS Number : 314045-86-8
Synthesis
The compound is synthesized through the condensation of 2-phenylimidazo[1,2-a]pyrimidine with 4-chlorobenzoyl chloride under basic conditions. This method results in a high yield of the desired product, which can be further purified through recrystallization techniques.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical cellular processes:
- Enzyme Inhibition : The compound has shown inhibitory effects on neutral sphingomyelinase 2 (nSMase2), which is implicated in Alzheimer’s disease through its role in exosome release and sphingolipid metabolism. This inhibition suggests potential therapeutic applications in neurodegenerative diseases .
- Anticancer Properties : Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. It disrupts cell proliferation and induces apoptosis via modulation of signaling pathways related to cell survival .
In Vitro and In Vivo Studies
Research has demonstrated the compound's efficacy through both in vitro and in vivo models:
- In Vitro Studies :
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In Vivo Studies :
- Animal models treated with the compound displayed reduced tumor growth rates compared to control groups, supporting its anticancer potential.
- Pharmacokinetic studies revealed favorable absorption and distribution profiles, suggesting that it could effectively reach therapeutic concentrations in target tissues .
Data Table: Biological Activity Summary
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Alzheimer’s Disease Model : In a study involving transgenic mice models for Alzheimer’s disease, treatment with the compound resulted in decreased levels of neuroinflammation and improved cognitive function metrics, suggesting its role as a neuroprotective agent .
- Cancer Treatment Trials : Clinical trials involving various cancers have reported promising results with this compound as part of combination therapies, enhancing the effectiveness of standard treatments while minimizing side effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide, and how can its purity be verified?
Methodological Answer: The compound can be synthesized via cyclization reactions using precursors such as substituted anilines and benzoyl chlorides. For example, a related imidazo[1,2-a]pyrimidine derivative was synthesized from 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline, followed by amidation with 4-chlorobenzoyl chloride under reflux in dichloromethane with a base like triethylamine . Purity is verified using ¹H-NMR , ¹³C-NMR , and FT-IR to confirm functional groups, coupled with LC-MS for molecular weight validation . Yield optimization may require adjusting reaction time, temperature, or catalyst loading (e.g., zinc dust or ammonium chloride as reducing agents) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H-NMR : Identifies proton environments, such as aromatic protons (δ 7.2–8.5 ppm) and imidazo[1,2-a]pyrimidine protons (δ 8.0–9.0 ppm) .
- ¹³C-NMR : Confirms carbonyl (C=O, ~165 ppm) and aromatic carbons .
- FT-IR : Detects key bonds like C=O (~1650 cm⁻¹), C-N (~1215 cm⁻¹), and aromatic C-H stretches (~3100 cm⁻¹) .
- LC-MS : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are the common challenges in achieving high yield during synthesis, and how can they be mitigated?
Methodological Answer: Challenges include side reactions (e.g., over-oxidation) and poor solubility of intermediates. Mitigation strategies:
- Use polar aprotic solvents (DMF, DMSO) to enhance solubility .
- Optimize catalyst systems (e.g., Pd catalysts for cross-coupling steps) .
- Purify intermediates via column chromatography or recrystallization .
- Monitor reactions with TLC or GC-MS to track progress .
Advanced Research Questions
Q. How can computational methods like DFT and molecular dynamics simulations elucidate the corrosion inhibition mechanism of this compound?
Methodological Answer:
- DFT Calculations : At the B3LYP/6-31+G(d,p) level, compute electronic properties (e.g., HOMO-LUMO gaps) to predict adsorption affinity on metal surfaces. High HOMO density on nitrogen/oxygen atoms correlates with strong binding to iron oxides .
- Molecular Dynamics (MD) : Simulate adsorption on α-Fe₂O₃(111) surfaces to model orientation (e.g., planar adsorption via π-electrons) .
- Experimental validation: Compare with Langmuir isotherm data to confirm monolayer adsorption and calculate Gibbs free energy (ΔG°ads < -20 kJ/mol suggests chemisorption) .
Q. What strategies are employed to evaluate the compound's potential as a kinase or receptor inhibitor, including in vitro assays?
Methodological Answer:
- Kinase Inhibition : Use IC₅₀ assays with recombinant kinases (e.g., DDR1/DDR2) and ATP competition assays. For example, related imidazo[1,2-a]pyrimidines showed IC₅₀ values <20 nM via fluorescence polarization .
- Receptor Binding : Perform radioligand displacement assays (e.g., δ-GABAₐ receptor binding with [³H]muscimol) .
- Cellular Assays : Test anti-proliferative effects in Ba/F3 cells expressing target kinases (e.g., BCR-ABL mutants) .
Q. How does the compound behave in catalytic applications such as Suzuki-Miyaura coupling, and what experimental parameters are critical?
Methodological Answer: As a ligand or catalyst:
- Ligand Design : The imidazo[1,2-a]pyrimidine core can coordinate Pd(0) to stabilize catalytic intermediates. Optimize Pd:ligand ratios (e.g., 1:2) and solvent systems (toluene/EtOH) .
- Reaction Monitoring : Use GC-MS to track aryl halide conversion to biphenyl derivatives .
- Key parameters: Temperature (80–110°C), base (K₂CO₃), and catalyst loading (5–10 mol% Pd) .
Q. What approaches are used to study the adsorption isotherms and surface interactions of this compound in material science applications?
Methodological Answer:
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Electrochemical Polarization : Measure corrosion current density (Icorr) in acidic media (e.g., 1 M HCl) to calculate inhibition efficiency:
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Adsorption Isotherms : Fit data to Langmuir (slope ~1 indicates monolayer adsorption) or Temkin models .
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Surface Analysis : Use AFM or SEM-EDX to visualize inhibitor layers on carbon steel .
Properties
IUPAC Name |
4-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O/c20-15-9-7-14(8-10-15)18(25)23-17-16(13-5-2-1-3-6-13)22-19-21-11-4-12-24(17)19/h1-12H,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNYDFZVRMSHDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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